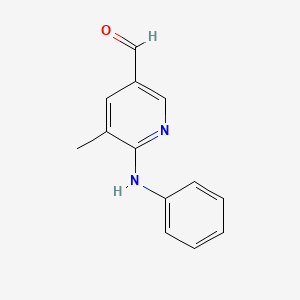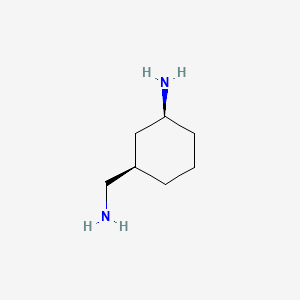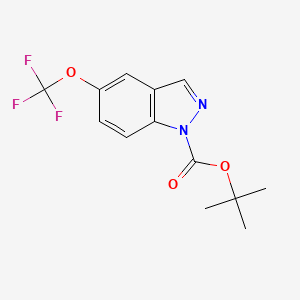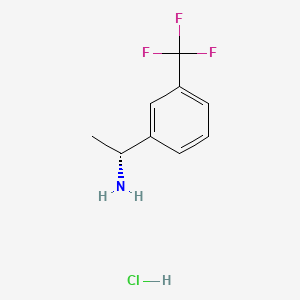
Carisoprodol-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carisoprodol-D7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant. It is primarily used in scientific research as an internal standard for carisoprodol testing or isotope dilution methods by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. Carisoprodol itself is widely prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carisoprodol-D7 is synthesized by incorporating deuterium atoms into the carisoprodol molecule. The synthesis involves the reaction of deuterated isopropylamine with 2-methyl-2-propyl-1,3-propanediol dicarbamate. The reaction is typically carried out in the presence of a deuterated solvent such as deuterated methanol .
Industrial Production Methods: The industrial production of this compound involves the use of advanced techniques such as liquid chromatography-tandem mass spectrometry to ensure the purity and consistency of the compound. The process includes the use of certified reference materials and stringent quality control measures to maintain the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carisoprodol-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its primary metabolite, meprobamate.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide are commonly employed.
Major Products Formed:
Oxidation: Meprobamate is the major product formed from the oxidation of this compound.
Reduction and Substitution: The specific products depend on the reagents and conditions used.
Scientific Research Applications
Carisoprodol-D7 is extensively used in scientific research for various applications, including:
Chemistry: It serves as an internal standard in analytical chemistry for the quantitation of carisoprodol and its metabolites.
Biology: The compound is used in pharmacokinetic studies to understand the metabolism and excretion of carisoprodol.
Medicine: this compound is employed in clinical toxicology and urine drug testing to monitor pain prescription compliance.
Industry: It is used in forensic analysis to detect the presence of carisoprodol in biological samples
Mechanism of Action
The precise mechanism of action of Carisoprodol-D7 is not completely understood. it is believed to exert its effects through central nervous system depression. In animal studies, carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception. The compound’s sedative effects are thought to contribute to its muscle relaxant properties .
Comparison with Similar Compounds
Carisoprodol-D7 is unique due to its deuterated nature, which enhances its stability and allows for more accurate analytical measurements. Similar compounds include:
Carisoprodol: The non-deuterated form, widely used as a muscle relaxant.
Meprobamate: The primary metabolite of carisoprodol, known for its anxiolytic effects.
Methocarbamol: Another centrally acting muscle relaxant with similar therapeutic uses
This compound stands out due to its application in precise analytical methods and its role in enhancing the accuracy of pharmacokinetic studies.
Properties
CAS No. |
1218911-16-0 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2 |
InChI Key |
OFZCIYFFPZCNJE-GDXCJPCVSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)NC(C)C |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)


![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)





